Aphidicolin

Descripción general

Descripción

La afidicolina es un antibiótico diterpénico tetracíclico aislado del hongo Cephalosporium aphidicola. Es conocido por sus propiedades antivirales y antimitóticas. La afidicolina es un inhibidor reversible de la replicación del ADN nuclear eucariota, que bloquea específicamente el ciclo celular en la fase S temprana al inhibir la ADN polimerasa alfa y delta en las células eucariotas y algunos virus .

Métodos De Preparación

La afidicolina se puede sintetizar a través de varias rutas. Uno de los métodos notables implica el uso del hongo Nigrospora sphaerica, que produce afidicolina de forma natural . La ruta sintética incluye el aislamiento de la afidicolina del cultivo fúngico, seguido de procesos de purificación. Los métodos de producción industrial a menudo implican la fermentación a gran escala del hongo, seguida de la extracción y purificación del compuesto .

Análisis De Reacciones Químicas

Inhibition Mechanism Against DNA Polymerases

Aphidicolin selectively targets B-family DNA polymerases (Pol α, δ, ε) by binding competitively to the dNTP-binding site. Key findings include:

-

Competitive Inhibition with dCTP : this compound displays mixed-type inhibition against Pol α, with a strong competitive component for dCTP (K_i ≈ 0.2 μM) and weaker competition with dTTP . The apparent V_max for dCTP incorporation decreases by 50–60% in the presence of this compound .

-

Template Guanine Displacement : Structural studies reveal that this compound induces a 118° rotation of the template guanine, disrupting base pairing and sterically blocking dCTP binding (Figure 1) .

| Parameter | dCTP | dTTP | dATP/dGTP |

|---|---|---|---|

| K_i (μM) | 0.2 | 2.0 | >20 |

| Inhibition Mechanism | Mixed | Mixed | Noncompetitive |

| Data compiled from . |

Structural Basis of Interaction

The crystal structure of human Pol α in complex with this compound (PDB: 4Q5V) highlights critical interactions:

-

Hydrogen Bonding : Hydroxyl groups at positions 17 (O17) and 18 (O18) form hydrogen bonds with Tyr865 and Asn954/Gly958, respectively (Figure 2A) .

-

Hydrophobic Pocket : The A-ring of this compound occupies a hydrophobic pocket near the primer-template junction, stabilized by residues Leu864, Tyr957, and Ser955 .

Key Structural Features :

-

O17 and O18 are essential for inhibitory activity; their removal reduces potency >10-fold .

-

The D-ring’s chair conformation is stabilized by intramolecular hydrogen bonds between O3 and O18 .

Impact of Chemical Modifications

Derivatives of this compound reveal structure-activity relationships:

Reversibility and Selectivity

-

Reversible Binding : Inhibition is fully reversible, allowing synchronized cell cycle arrest at G1/S without cytotoxicity .

-

Selectivity Across Polymerases :

Limitations and Design Strategies

Aplicaciones Científicas De Investigación

Cell Synchronization

Aphidicolin's ability to synchronize cell cycles is widely utilized in laboratory settings:

- Mammalian Cells : It effectively pauses cells at the G1/S border, allowing researchers to study cellular processes during specific phases of the cell cycle without affecting non-dividing cells .

- HeLa Cells : Studies demonstrated that this compound could synchronize HeLa cells efficiently, facilitating further analysis of cell cycle progression through flow cytometry .

| Cell Type | Concentration of this compound (μM) | Effect on Cell Cycle |

|---|---|---|

| HeLa | 0.5 - 10 | Synchronization achieved |

| HEK293T | 2 - 10 | Increased HDR rates |

Applications in CRISPR/Cas9 Technology

Recent studies highlight this compound's role in enhancing CRISPR/Cas9 gene editing efficiency:

- HDR Enhancement : In HEK293T cells, this compound treatment increased homology-directed repair (HDR) rates from approximately 9% to 14% when combined with pre-assembled Cas9 ribonucleoprotein complexes .

- Mosaicism Reduction : The drug was shown to halve mosaicism in embryos following CRISPR treatment, suggesting its potential to improve gene editing outcomes significantly .

Cancer Research

This compound has been investigated for its cytotoxic effects on various cancer cell lines:

- In Vitro Studies : It demonstrated potent growth-inhibitory effects against human tumor cell lines without affecting other metabolic pathways like DNA methylation or RNA synthesis .

- Clinical Trials : Although initial trials indicated potential as an antitumor agent, limitations such as low solubility and rapid clearance from plasma hindered its clinical application. Over 50 derivatives have been synthesized to enhance solubility, but most have compromised its inhibitory properties .

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Human Melanoma | 8.5 | Inhibition of DNA synthesis |

| Various Tumor Lines | Varies | Cytotoxicity observed |

Embryonic Development Studies

This compound's reversible inhibition of DNA replication has implications for embryonic development research:

- Somatic Cell Nuclear Transfer (SCNT) : It has been used to synchronize somatic cells for generating embryos through SCNT, enhancing developmental outcomes by reducing DNA replication errors .

- Embryo Studies : Research on murine and bovine embryos indicated that this compound could effectively inhibit DNA replication while maintaining cell viability post-treatment .

Case Study 1: Enhancing HDR in Gene Editing

In a controlled experiment using HEK293T cells, researchers applied this compound prior to CRISPR/Cas9 treatment. The results showed a significant increase in HDR efficiency, highlighting its utility in genome engineering.

Case Study 2: Cytotoxicity in Tumor Cells

A study involving various human tumor cell lines revealed that this compound effectively inhibited cell growth with varying IC50 values, demonstrating its potential as a therapeutic agent despite its limitations.

Mecanismo De Acción

La afidicolina ejerce sus efectos inhibiendo específicamente la ADN polimerasa alfa y delta. Se une al sitio activo de estas enzimas, bloqueando la incorporación de desoxicitidina trifosfato (dCTP) en la cadena de ADN en crecimiento. Esta inhibición detiene la replicación del ADN y detiene el ciclo celular en la fase S temprana . Los objetivos moleculares incluyen las subunidades catalíticas de la ADN polimerasa alfa y delta, y las vías involucradas son las relacionadas con la síntesis de ADN y la regulación del ciclo celular .

Comparación Con Compuestos Similares

La afidicolina es única entre los diterpenos tetracíclicos debido a su inhibición específica de la ADN polimerasa alfa y delta. Compuestos similares incluyen:

Inflatina A y B: Análogos de la afidicolina con estructuras similares pero diferentes actividades biológicas.

Afidicolina-17-monoacetato: Un derivado de la afidicolina con propiedades químicas modificadas.

Gulypyrone A: Otro diterpeno tetracíclico con distintas actividades biológicas.

La afidicolina destaca por su potente e específica inhibición de la ADN polimerasa, lo que la convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .

Actividad Biológica

Aphidicolin is a natural tetracyclic diterpenoid compound derived from the fungus Cephalosporium aphidicola. It has garnered attention for its potent biological activity as a specific inhibitor of B-family DNA polymerases, particularly DNA polymerase α. This article delves into the mechanisms of action, therapeutic implications, and research findings surrounding this compound's biological activity.

This compound primarily inhibits DNA synthesis by interfering with the activity of DNA polymerases. Its mechanism involves:

- Selective Inhibition : this compound selectively inhibits DNA polymerase α, competing with deoxycytidine triphosphate (dCTP) incorporation. Studies have shown that it significantly reduces the maximum rate of dCTP incorporation by 50-60% at low concentrations, while having minimal effects on dATP and dGTP incorporation .

- Crystal Structure Insights : The crystal structure of the human DNA polymerase α in complex with this compound reveals that the compound binds at or near the nucleotide-binding site, blocking dCTP binding and altering the conformation of the template DNA . This structural information is crucial for understanding why modifications to this compound have failed to enhance its inhibitory properties.

Biological Effects

This compound exhibits a range of biological effects, particularly in cancer research:

- Antitumor Activity : this compound has demonstrated significant cytotoxicity against various human tumor cell lines in vitro. However, clinical trials have indicated limitations due to its low solubility and rapid clearance from plasma . Despite these challenges, it remains a valuable tool for synchronizing cell cultures at the G1/S phase boundary, allowing researchers to study cell cycle dynamics.

- Synergistic Effects with Chemotherapeutics : Recent studies have highlighted this compound's ability to enhance the efficacy of purine analogs like fludarabine and cladribine in chronic lymphocytic leukemia (CLL) cells. By inhibiting DNA repair mechanisms, this compound significantly lowers the IC50 values of these drugs, enhancing apoptosis in CLL cells .

Table 1: Summary of Key Research Findings on this compound

Therapeutic Implications

While this compound's potential as an antitumor agent is recognized, its clinical application is limited by pharmacokinetic properties. Researchers are exploring:

- Improved Formulations : Efforts are ongoing to develop derivatives or formulations that enhance solubility and bioavailability without compromising efficacy.

- Combination Therapies : The synergistic effects observed with other chemotherapeutics suggest potential for combination therapies that could improve treatment outcomes in cancers resistant to standard therapies.

Propiedades

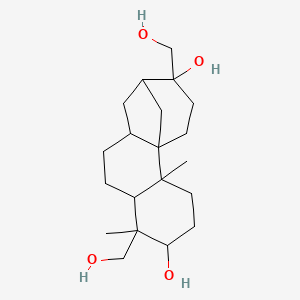

IUPAC Name |

(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFOAYPPHIUXJR-APNQCZIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036711 | |

| Record name | Aphidicolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38966-21-1, 69926-98-3 | |

| Record name | Aphidicolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38966-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Aphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aphidicolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APHIDICOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APHIDICOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.